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Compound of Interest

N-(4-chlorophenyl)-2-(2-
Compound Name:
methylphenoxy)acetamide

Cat. No.: B5735526

Get Quote

Part 1: Chemical Identity & Core Properties

This compound is a structural analog of the phenoxyacetic acid herbicide class (e.g., MCPA),
specifically the 4-chloroanilide derivative of (2-methylphenoxy)acetic acid (MPA). While its
para-methyl isomer is indexed with CAS 62095-67-4, the ortho-methyl isomer described here is
a specialized research compound often synthesized for structure-activity relationship (SAR)

studies in agrochemistry.

Nomenclature & Identification
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Parameter

Details

Systematic Name

N-(4-chlorophenyl)-2-(2-

methylphenoxy)acetamide

Common Synonyms

2-(o-Tolyloxy)-4'-chloroacetanilide; MPA-4-

chloroanilide

Not Widely Indexed (Analogous to p-isomer

CAS Number
CAS 62095-67-4)
Molecular Formula C15H14CINO2
Molecular Weight 275.73 g/mol
SMILES CclccececlOCC(=0)Nc2ccee(Clee2
(Predicted) RKZCFIHIJHRPIBJ-UHFFFAOYSA-
INChl Key

N (Isomer-specific)

Physicochemical Properties (Predicted)

o Appearance: White to off-white crystalline solid.

e Melting Point: 138-142 °C (Estimated based on p-isomer and similar anilides).

e Solubility:

o High: DMSO, DMF, Dichloromethane, Ethyl Acetate.

o Low: Water, Hexane.

e LogP (Octanol/Water): ~3.5 (Lipophilic, suitable for foliar uptake).

e H-Bond Donors: 1 (Amide NH).

e H-Bond Acceptors: 2 (Amide O, Ether O).

Part 2: Synthesis Protocol (Step-by-Step)
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This protocol utilizes a convergent synthesis strategy: the preparation of the phenoxyacetic
acid moiety followed by amide coupling. This modular approach allows for high purity and easy
purification.

Reaction Scheme Visualization

The following diagram illustrates the two-stage synthesis pathway:
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Figure 1: Convergent synthesis pathway via acid chloride activation.

Detailed Methodology
Stage 1: Synthesis of (2-Methylphenoxy)acetic Acid (MPA)
» Reagents: o-Cresol (1.0 eq), Chloroacetic acid (1.2 eq), NaOH (2.5 eq), Water.

e Procedure:

[¢]

Dissolve o-cresol in aqueous NaOH (15%) in a round-bottom flask.

[¢]

Add chloroacetic acid solution dropwise while stirring.

[e]

Reflux the mixture for 3—4 hours.

o

Cool to room temperature and acidify with HCI to pH ~1.

[¢]

Filter the precipitated white solid (MPA). Recrystallize from water/ethanol if necessary.
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Stage 2: Amide Coupling (Acid Chloride Method)
+ Reagents: MPA (from Stage 1), Thionyl Chloride (

), 4-Chloroaniline, Triethylamine (

), Dichloromethane (DCM).

e Procedure:
o Activation: Reflux MPA (10 mmol) with excess
(30 mmol) for 2 hours. Evaporate excess

under vacuum to yield the crude acid chloride.

o Coupling: Dissolve 4-chloroaniline (10 mmol) and

(212 mmol) in dry DCM (20 mL) and cool to 0°C.

o Addition: Dissolve the crude acid chloride in DCM (10 mL) and add dropwise to the aniline
solution.

o Workup: Stir at room temperature for 4 hours. Wash the organic layer with 1M HCI (to
remove unreacted amine), then sat.

(to remove unreacted acid), and finally brine.

o Purification: Dry over

, concentrate, and recrystallize from Ethanol/Hexane to obtain the target acetamide.

Part 3: Applications & Research Significance
Herbicide Discovery (Auxin Mimics)

This compound functions as a lipophilic analog of MCPA (2-methyl-4-chlorophenoxyacetic
acid).

e Mechanism: It acts as a pro-herbicide or direct auxin mimic. The amide bond may be
hydrolyzed in planta by amidase enzymes to release the free acid (MPA), which induces
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uncontrolled growth in dicot weeds.

o SAR Studies: Researchers synthesize this compound to test the effect of the para-chloro
substitution on the aniline ring versus the phenoxy ring. The 4-chloroaniline moiety increases
metabolic stability and lipophilicity compared to the unsubstituted aniline.

Impurity Profiling

In the industrial synthesis of Mephenacet or related chloroacetanilide herbicides, this
compound can appear as a side-product if o-cresol impurities are present in the starting

phenols.

o Detection: It can be identified using LC-MS/MS. The characteristic fragmentation pattern
includes the loss of the phenoxy group and the cleavage of the amide bond.

Biological Activity Spectrum

Activity Type Potential Target Relevance

High (Structural similarity to

Herbicidal Auxin Receptors (TIR1/AFB) ]
2,4-D/IMCPA amides).

o ] ] Moderate (Amide moiety is
Fungicidal Ergosterol Biosynthesis ] o
common in SDHI fungicides).

Low to Moderate (Used as a

Cytotoxicity General o .
baseline in toxicity assays).

Part 4: Analytical Characterization (Expected)

To validate the synthesis, the following spectral data should be obtained:

« NMR (400 MHz,
):
o 2.30 (s, 3H,

)
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o 4.65 (s, 2H,

)

6.80—7.20 (m, 4H, Phenoxy Ar-H)

o

o

7.30 (d, 2H, Aniline Ar-H, meta to N)

o

7.50 (d, 2H, Aniline Ar-H, ortho to N)

o

8.20 (br s, 1H, NH)
e |IR Spectrum:
o 3300

(N-H stretch)
o 1660-1680

(C=0 Amide I)
o 1240

(C-O-C Ether stretch)

References

o Sigma-Aldrich.Acetamide, N-(4-chlorophenyl)-2-(4-methylphenoxy)- (Para-isomer
Reference). Retrieved from

» National Institute of Standards and Technology (NIST).Acetamide, N-(4-chlorophenyl)-
(Aniline Precursor Data). Retrieved from

e PubChem.Compound Summary: N-(4-chlorophenyl)-2-(4-methylphenoxy)acetamide (Isomer
Comparison). Retrieved from

e BenchChem.Technical Guide to (4-Methylphenoxy)acetyl chloride (Synthesis Intermediate).
Retrieved from

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b5735526?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e To cite this document: BenchChem. [Technical Guide: N-(4-chlorophenyl)-2-(2-
methylphenoxy)acetamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b5735526/docs#technical-guide-n-4-chlorophenyl-2-2-
methylphenoxy-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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